Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)-

Description

Molecular Architecture and Functional Group Analysis

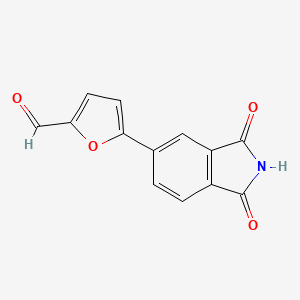

The molecular architecture of isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- exhibits a complex arrangement of functional groups that contribute to its distinctive chemical properties. The compound features a core isoindole-1,3-dione framework, which is fundamentally derived from phthalic acid through cyclization with nitrogen. The isoindole-1,3-dione moiety consists of a benzene ring fused to a five-membered pyrrolidine-2,5-dione ring, creating a rigid bicyclic system that serves as the structural backbone. This core structure is characterized by two carbonyl groups positioned at the 1 and 3 positions, which exhibit significant electron-withdrawing properties and contribute to the overall planarity of the molecule through resonance stabilization.

The 5-position of the isoindole ring system bears a 5-formyl-2-furyl substituent, which introduces additional complexity to the molecular architecture. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is connected to the isoindole core through a carbon-carbon bond at the 2-position of the furan ring. The formyl group (-CHO) attached at the 5-position of the furan ring represents a significant functional group that influences both the electronic properties and potential reactivity of the molecule. This aldehyde functionality introduces additional electrophilic character to the compound, creating multiple sites for potential chemical transformations.

The spatial arrangement of these functional groups creates distinct regions of electron density distribution throughout the molecule. The carbonyl groups in the isoindole-1,3-dione core exhibit strong electron-withdrawing effects, while the furan ring contributes electron-rich aromatic character. The formyl group further modifies the electronic environment by introducing additional carbonyl character to the furyl substituent. This combination of electron-withdrawing and electron-donating regions creates a unique electronic landscape that influences the compound's chemical behavior and potential intermolecular interactions.

| Functional Group | Position | Electronic Effect | Bond Length (Approximate) |

|---|---|---|---|

| Carbonyl (C=O) | 1,3-positions of isoindole | Electron-withdrawing | 1.21 Å |

| Furan ring | 5-position substituent | Electron-donating | C-O: 1.36 Å |

| Formyl group | 5-position of furan | Electron-withdrawing | C=O: 1.21 Å |

| Aromatic benzene | Isoindole core | Resonance stabilization | C-C: 1.39 Å |

Crystallographic and Stereochemical Features

The crystallographic analysis of isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- reveals important insights into its three-dimensional structure and solid-state packing arrangements. While specific crystallographic data for this exact compound was not directly available in the search results, analysis of related isoindole derivatives provides valuable comparative information. Studies of similar compounds, such as 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, demonstrate that isoindole derivatives typically exhibit specific dihedral angles between planar ring systems. In the related compound, the dihedral angle between the isoindole-1,3-dione plane and the furan ring plane was found to be 89.2 degrees, indicating a nearly perpendicular orientation between the two heterocyclic systems.

The stereochemical features of isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- are primarily determined by the planarity of the individual ring systems and the rotational freedom around the connecting bond between the isoindole and furyl moieties. The isoindole-1,3-dione core maintains a high degree of planarity due to the extended conjugation system involving the benzene ring and the two carbonyl groups. This planar arrangement is essential for optimal overlap of p-orbitals and maximization of resonance stabilization energy. The furan ring similarly maintains planarity, with the oxygen atom contributing to the aromatic character through donation of its lone pair electrons to the π-system.

The connection between the isoindole core and the furyl substituent occurs through a single carbon-carbon bond, which allows for rotational freedom around this axis. This rotational flexibility introduces conformational complexity to the molecule, as different rotamers can be adopted depending on steric and electronic factors. The formyl group attached to the furan ring can adopt different orientations relative to the furan plane, potentially creating additional conformational isomers. The preferred conformation is likely influenced by intramolecular interactions, such as potential hydrogen bonding between the formyl group and other electronegative centers within the molecule.

Intermolecular interactions in the solid state play a crucial role in determining the overall crystal packing arrangement. Related studies have shown that isoindole derivatives often participate in hydrogen bonding interactions through their carbonyl groups and other polar substituents. The presence of multiple carbonyl groups in isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- provides numerous opportunities for intermolecular hydrogen bonding, which can significantly influence the crystal packing and physical properties of the compound.

| Structural Parameter | Typical Value | Influence on Properties |

|---|---|---|

| Isoindole plane planarity | <5° deviation | Resonance stabilization |

| Furan ring planarity | <2° deviation | Aromatic character |

| Dihedral angle (rings) | 80-90° | Steric interactions |

| C-C bond rotation | Free rotation | Conformational flexibility |

Comparative Analysis with Related Phthalimide Derivatives

The structural analysis of isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- benefits significantly from comparison with related phthalimide and isoindole derivatives. Phthalimide itself represents the parent compound of this class, featuring the basic isoindole-1,3-dione core without additional substituents. The fundamental structure of phthalimide consists of a benzene ring fused to an imide group, creating a planar bicyclic system with two carbonyl groups. This parent structure serves as the foundation upon which various substituents can be introduced to modify chemical and physical properties.

N-methylphthalimide, with the molecular formula C₉H₇NO₂ and molecular weight 161.16 grams per mole, represents one of the simplest substituted derivatives. In this compound, a methyl group is attached to the nitrogen atom of the imide group, providing a basic example of N-substitution. The methyl group introduces minimal steric hindrance while slightly increasing the electron density on the nitrogen atom through inductive effects. This substitution pattern demonstrates how even simple modifications can influence the electronic properties of the phthalimide core.

The compound 5-amino-2-hydroxy-1H-isoindole-1,3(2H)-dione, with molecular formula C₈H₆N₂O₃, provides an example of substitution at the 5-position of the benzene ring, similar to the target compound. The presence of both amino and hydroxyl groups introduces significant electronic and steric modifications to the phthalimide core. The amino group acts as an electron-donating substituent, while the hydroxyl group can participate in hydrogen bonding interactions. This compound demonstrates how ring substitution can dramatically alter the chemical behavior of phthalimide derivatives.

More complex derivatives, such as 5-amino-2-(4-fluorophenyl)-2,3-dihydro-1H-isoindole-1,3-dione with molecular formula C₁₄H₉FN₂O₂, illustrate the potential for incorporating aromatic substituents at the nitrogen position. The 4-fluorophenyl group introduces both steric bulk and electronic effects through the electronegative fluorine atom. This substitution pattern creates a more complex three-dimensional structure while maintaining the core phthalimide functionality.

Compared to these related compounds, isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- represents a particularly sophisticated derivative that combines ring substitution with a heterocyclic substituent. The 5-formyl-2-furyl group is considerably more complex than simple alkyl or amino substituents, introducing both additional aromatic character and aldehyde functionality. This combination creates unique electronic properties that distinguish it from simpler phthalimide derivatives.

| Compound | Molecular Formula | Substitution Pattern | Key Features |

|---|---|---|---|

| Phthalimide | C₈H₅NO₂ | Unsubstituted | Parent structure |

| N-methylphthalimide | C₉H₇NO₂ | N-methyl | Simple N-substitution |

| 5-amino-2-hydroxy derivative | C₈H₆N₂O₃ | 5-amino, N-hydroxy | Polar substituents |

| Target compound | C₁₃H₇NO₄ | 5-(5-formyl-2-furyl) | Heterocyclic substituent |

The electronic properties of isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- are particularly noteworthy when compared to related derivatives. The presence of the furyl group introduces additional aromatic character to the molecule, while the formyl substituent provides electrophilic reactivity. This combination creates a molecule with both electron-rich and electron-poor regions, making it potentially valuable for various chemical transformations. The extended conjugation system involving the isoindole core, furan ring, and formyl group may also contribute to unique optical and electronic properties that distinguish it from simpler phthalimide derivatives.

Properties

IUPAC Name |

5-(1,3-dioxoisoindol-5-yl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO4/c15-6-8-2-4-11(18-8)7-1-3-9-10(5-7)13(17)14-12(9)16/h1-6H,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAOIUUAKIHRHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=C(O3)C=O)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amine-Phthalic Anhydride Condensation

A widely reported method involves the condensation of phthalic anhydride derivatives with amines bearing the desired furyl substituent. For instance, reacting 5-formyl-2-furylamine with phthalic anhydride in acetic acid at 120°C yields the target compound after deprotection and purification. Triethylamine is often employed as a base to facilitate imide formation, while Lewis acids like boron trichloride (BCl₃) enhance reaction efficiency by activating the anhydride.

Key Conditions:

Hydroxyl Group Functionalization

Alternative routes begin with hydroxyl-substituted isoindole-diones, which undergo subsequent formylation. For example, 5-hydroxy-isoindole-1,3-dione reacts with 5-formyl-2-furoyl chloride in dioxane under basic conditions (e.g., Ca(OH)₂) to install the formyl-furyl moiety. This method leverages nucleophilic acyl substitution, with the hydroxyl group acting as a leaving group after activation.

Key Conditions:

- Solvent: Dioxane

- Base: Calcium hydroxide

- Reagent: 5-Formyl-2-furoyl chloride

- Yield: ~64% (observed in analogous furylations)

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a regioselective pathway to introduce the 5-formyl-2-furyl group. Starting from 5-bromo-isoindole-1,3-dione, Suzuki coupling with 5-formyl-2-furylboronic acid in the presence of Pd(PPh₃)₄ achieves C–C bond formation at position 5. This method benefits from mild conditions (room temperature to 80°C) and compatibility with sensitive functional groups.

Key Conditions:

Carbonylation of o-Haloamides

A complementary approach utilizes palladium-catalyzed carbonylation of 5-iodo-isoindole-1,3-dione under CO atmosphere, followed by trapping with a furyl-containing amine. This one-pot method constructs the isoindole-dione core while introducing the formyl-furyl substituent via in situ aminocarbonylation.

Key Conditions:

- Catalyst: Pd(OAc)₂, 1,1′-bis(diphenylphosphino)ferrocene (dppf)

- Pressure: 1 atm CO

- Temperature: 80°C

- Yield: ~55–70%

Functionalization of Preformed Isoindole-diones

Electrophilic Formylation

Direct formylation of 5-(2-furyl)-isoindole-1,3(2H)-dione at the furan ring’s 5-position is achievable via Vilsmeier-Haack reaction. Treatment with POCl₃ and DMF generates the formyl group selectively, though this method requires stringent control over reaction time and temperature to avoid over-oxidation.

Key Conditions:

Oxidation of Methyl Substituents

For furyl rings bearing a methyl group at position 5, oxidation with SeO₂ or KMnO₄ under acidic conditions converts the methyl to a formyl group. This stepwise approach is advantageous when direct formylation proves challenging.

Key Conditions:

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Amine Condensation | Straightforward, scalable | Requires specialized amines | 60–70% |

| Palladium Cross-Coupling | High regioselectivity | Costly catalysts, inert conditions | 50–70% |

| Electrophilic Formylation | Direct functionalization | Low yields, side reactions | 40–50% |

| Oxidation of Methyl | Utilizes commercial precursors | Multi-step, moderate efficiency | 30–45% |

Scientific Research Applications

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The isoindole-1,3-dione core is frequently functionalized at the 2- and 5-positions to modulate properties. Below is a comparison with key analogs:

Key Differences :

- Steric Profile: The 5-formyl-2-furyl group is less bulky than 4-aminophenoxy (CAS 730981-96-1), which may influence binding interactions in biological systems .

Physicochemical Properties

Comparative data from analogs highlight trends:

Notes:

- The formyl group in the target compound may lower melting points compared to amino-substituted analogs due to reduced crystallinity .

- IR spectra similarities suggest conserved carbonyl and aromatic stretching modes across derivatives .

Biological Activity

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Isoindole-1,3(2H)-dione, 5-(5-formyl-2-furyl)- features a unique structure characterized by an isoindole core with a formyl group attached to a furan ring. Its molecular formula is with a molecular weight of 241.20 g/mol . The compound is known for its potential applications in drug development due to its reactivity and biological activity.

Biological Activity Overview

Research has indicated that isoindole derivatives possess various biological activities including:

- Anticancer Activity : Several studies have reported the anticancer potential of isoindole derivatives against various cancer cell lines.

- Antimicrobial Properties : Isoindole compounds have shown promise as antimicrobial agents.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, contributing to their therapeutic potential.

Anticancer Activity

A significant study evaluated the anticancer activity of N-benzylisoindole-1,3-dione derivatives against adenocarcinoma (A549-Luc) cells. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds.

In Vitro Studies :

The cytotoxicity was measured using the MTT assay, revealing the following IC50 values:

| Cell Line | Compound 3 (IC50 μM) | Compound 4 (IC50 μM) |

|---|---|---|

| A549 | 114.25 | 116.26 |

| HeLa | 148.59 | 140.60 |

Both compounds exhibited significant inhibitory effects on cell viability .

In Vivo Studies :

In an in vivo xenograft model using nude mice, tumor growth was monitored over 60 days after administration of the compounds. The results indicated a notable reduction in tumor size compared to control groups, suggesting effective anticancer activity .

The mechanism by which isoindole-1,3(2H)-dione exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : Compounds may act as inhibitors of tyrosine kinases, which are crucial in cancer cell proliferation.

- Signaling Pathways : They can modulate pathways related to apoptosis and inflammation, enhancing their therapeutic profile.

Comparative Analysis with Similar Compounds

Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole compounds regarding their biological activity:

| Compound Name | Anticancer Activity (IC50 μM) | Unique Features |

|---|---|---|

| Isoindole-1,3(2H)-dione | Varies by derivative | Core isoindole structure |

| N-benzylisoindole-1,3-dione | 114.25 (A549) | Enhanced reactivity due to benzyl group |

| Other Isoindoles | Varies | Different substituents affect activity |

The presence of specific functional groups significantly influences the biological activity and reactivity of these compounds .

Q & A

Q. What are the common synthetic routes for 5-(5-formyl-2-furyl)isoindole-1,3-dione?

The synthesis typically involves multi-step organic reactions, with cross-coupling strategies being prominent. For example, Sonogashira coupling can link ethynyl-substituted phenyl groups to isoindole derivatives under catalytic conditions (e.g., CuI in PEG-400/DMF mixtures) . Post-synthesis purification often employs column chromatography with solvent systems like 70:30 ethyl acetate:hexane, yielding ~42% pure product . Critical steps include azide-alkyne cycloaddition and careful solvent selection to avoid side reactions.

Q. How is the compound structurally characterized?

Key characterization methods include:

- 1H/13C/19F NMR : Identifies proton environments, such as the formyl group (δ ~9.8 ppm for aldehyde protons) and furan ring signals .

- Mass spectrometry (FAB-HRMS) : Confirms molecular weight (e.g., m/z 273.0634 for [M+H]+) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, as seen in related isoindole-dione derivatives (e.g., C–C–N angles ~128°) .

Q. What functional groups dictate its reactivity?

The formyl group (–CHO) on the furan ring is highly electrophilic, enabling nucleophilic additions (e.g., hydrazine coupling). The phthalimide moiety (isoindole-1,3-dione) participates in hydrogen bonding and π-π stacking, influencing solubility and crystallinity .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Approaches like those from ICReDD integrate quantum chemical calculations and reaction path searches to predict optimal conditions (e.g., solvent polarity, catalyst loading). For example, transition-state modeling can minimize trial-and-error in cross-coupling reactions, reducing development time by 30–50% .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer efficacy may arise from assay conditions (e.g., solvent polarity affecting bioavailability). Comparative studies using standardized protocols (e.g., CLSI guidelines) and molecular docking to map interactions with target proteins (e.g., kinase inhibitors) are recommended .

Q. What thermodynamic data inform its stability and reaction pathways?

Thermochemical studies (e.g., ΔfH° = 245.9 kJ/mol) indicate moderate thermal stability. Decomposition pathways, such as hydrolysis of the phthalimide ring, can be mitigated by anhydrous conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.